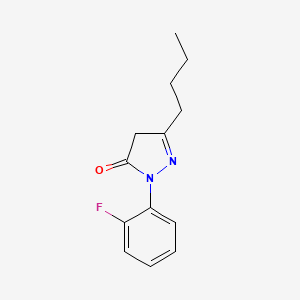

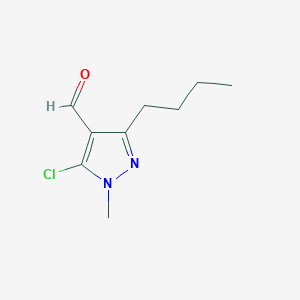

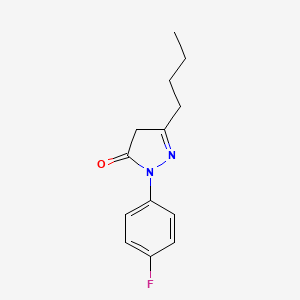

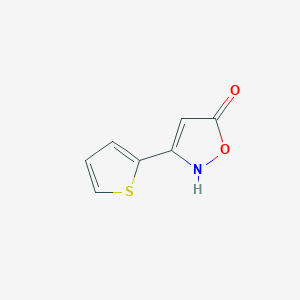

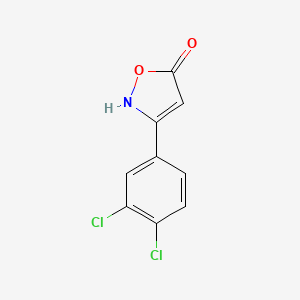

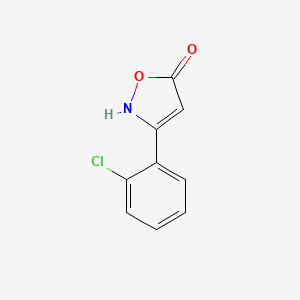

3-(2-Chlorophenyl)-1,2-oxazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc . These techniques provide information about the connectivity of atoms within the molecule and their spatial arrangement.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, etc . These properties can give insights into how the compound behaves under different conditions.科学的研究の応用

Anticonvulsant and Antinociceptive Activity

The compound has been studied for its potential as an anticonvulsant and antinociceptive agent. Research indicates that derivatives of this compound may be effective in acute models of epilepsy, such as maximal electroshock (MES) and psychomotor seizures . Additionally, these derivatives have shown promise in the management of neuropathic pain, which is often addressed by anticonvulsant drugs .

Antiviral Activity

Indole derivatives, which share a similar heterocyclic structure with “3-(2-Chlorophenyl)-5-hydroxyisoxazole”, have been reported to exhibit antiviral properties. Compounds with indole scaffolds have shown inhibitory activity against influenza A and other viruses . This suggests that “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be a candidate for further exploration in antiviral drug development.

Anti-inflammatory Applications

The anti-inflammatory potential of chalcones, which are structurally related to indole derivatives, has been demonstrated in studies involving carrageenan-induced edema in albino rats . By extension, “3-(2-Chlorophenyl)-5-hydroxyisoxazole” may also possess anti-inflammatory capabilities that could be harnessed in pharmaceutical applications.

Antimicrobial Activity

Compounds with an indole nucleus, akin to “3-(2-Chlorophenyl)-5-hydroxyisoxazole”, have shown significant antimicrobial activity against various bacterial strains, including Bacillus subtilis , B. pumilus , and Escherichia coli . This positions the compound as a potential antimicrobial agent.

Anticancer Research

Indole derivatives have been found to possess anticancer activities, which makes them of interest in oncological research . Given the structural similarities, “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be investigated for its efficacy in cancer treatment protocols.

Neuropharmacological Properties

The interaction with neuronal voltage-sensitive sodium and L-type calcium channels has been observed in related compounds, suggesting a role in neuropharmacology . “3-(2-Chlorophenyl)-5-hydroxyisoxazole” might be explored for its effects on these channels and potential applications in neurological disorders.

Synthetic Polymer Research

Indole-based compounds have been utilized in the synthesis of novel copolyarylenes, indicating that “3-(2-Chlorophenyl)-5-hydroxyisoxazole” could be valuable in the development of new polymeric materials with specific electronic properties .

Plant Growth Regulation

Indole derivatives are known to be precursors to plant hormones like indole-3-acetic acid, which is involved in the regulation of plant growth . “3-(2-Chlorophenyl)-5-hydroxyisoxazole” may have applications in agriculture as a growth regulator or in the synthesis of related compounds.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-chlorophenyl)-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCAUUIZDDKMJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)ON2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenyl)-1,2-oxazol-5-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。